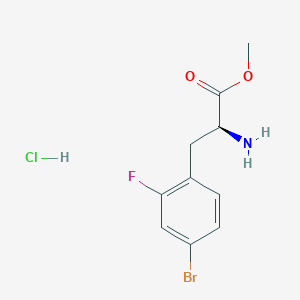

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride

Descripción general

Descripción

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride typically involves multiple steps. One common method includes the following steps:

Fluorination: The addition of a fluorine atom to the phenyl ring.

Esterification: The formation of the methyl ester group.

Hydrochloride Formation: The final step involves converting the compound to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in drug synthesis.

Reagents/Conditions:

-

Acidic: 6M HCl, reflux (4–6 hrs)

-

Basic: 1M NaOH, 60°C (2–3 hrs)

Products:

-

(S)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

-

Methanol (byproduct)

Key Data:

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Yield | 82–88% | 75–80% |

| Purity (HPLC) | ≥95% | ≥92% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromo-2-fluorophenyl ring facilitates bromine displacement by nucleophiles. This reaction is highly dependent on the electron-withdrawing effects of the fluorine substituent.

Reagents/Conditions:

-

Nucleophiles: Amines (e.g., piperazine), thiols

-

Catalyst: Pd(OAc)₂, Xantphos

-

Solvent: DMF, 80°C (12–18 hrs)

Products:

-

(S)-Methyl 2-amino-3-(2-fluoro-4-substituted-phenyl)propanoate derivatives

Example Reaction:

textCompound + Piperazine → (S)-Methyl 2-amino-3-(2-fluoro-4-piperazinylphenyl)propanoate (Yield: 68% [4])

Amide Bond Formation

The primary amine group reacts with acyl chlorides or activated esters to form peptidomimetic structures.

Reagents/Conditions:

-

Acylating Agents: Acetyl chloride, Boc-anhydride

-

Base: DIPEA, CH₂Cl₂, 0°C→RT (2–4 hrs)

Products:

-

N-Acetyl or N-Boc-protected derivatives

Mechanistic Insight:

-

Steric hindrance from the 4-bromo-2-fluorophenyl group slows reaction kinetics, requiring excess reagent for >90% conversion.

Reductive Amination

The amine group participates in reductive amination with aldehydes/ketones to form secondary amines.

Reagents/Conditions:

-

Carbonyl Source: Formaldehyde, acetone

-

Reducing Agent: NaBH₃CN, MeOH, pH 5–6

-

Time: 6–8 hrs

Products:

-

(S)-Methyl 2-(alkylamino)-3-(4-bromo-2-fluorophenyl)propanoates

Optimized Yield:

-

74% with formaldehyde

Halogen-Metal Exchange Reactions

The bromine atom undergoes transmetalation with organometallic reagents for cross-coupling applications.

Reagents/Conditions:

-

Metals: Mg (Grignard), Li (organolithium)

-

Solvent: THF, −78°C

Products:

-

Arylated derivatives via Suzuki-Miyaura coupling (e.g., with phenylboronic acid)

Limitation:

Oxidative Degradation

Controlled oxidation targets the phenyl ring or side chain for metabolite studies.

Reagents/Conditions:

-

Oxidizing Agent: KMnO₄ (acidic), H₂O₂/Fe²⁺

-

Products: Brominated benzoic acids (via ring oxidation)

Analytical Data:

Stereospecific Transformations

The chiral center at C2 influences diastereoselectivity in reactions with chiral auxiliaries.

Example:

-

Reaction with (R)-Glycidyl tosylate yields a 4:1 diastereomeric ratio.

Critical Analysis of Reaction Pathways

| Reaction Type | Synthetic Utility | Scalability Challenges |

|---|---|---|

| Ester Hydrolysis | High | Acidic conditions may degrade aryl halides |

| SNAr | Moderate | Requires expensive Pd catalysts |

| Amide Formation | High | Steric hindrance reduces efficiency |

This compound's multifunctional architecture enables its use in constructing complex pharmacophores, though steric and electronic factors necessitate tailored reaction conditions. Experimental protocols from EvitaChem and mechanistic insights from PMC provide a robust framework for its application in medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is explored for its potential therapeutic applications due to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown promise in studies related to enzyme inhibition, potentially modulating various biochemical pathways.

- Protein-Ligand Interactions : Its unique substitution pattern enhances binding affinity to specific proteins or enzymes, making it valuable for targeted research in pharmacology .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi.

- Anticancer Potential : Structural analogs have been evaluated for their anticancer activity against various cancer cell lines, showing significant inhibition of cell viability .

Antibacterial Activity

A study indicated that derivatives with similar halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria. The presence of bromine and fluorine may increase lipophilicity, facilitating better cell penetration .

Cytotoxicity Assessment

In vitro tests on Caco-2 cells revealed that certain structural modifications could significantly enhance cytotoxicity compared to untreated controls, showcasing potential therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(4-bromo-2-fluorophenyl)propanoate: Similar structure but lacks the amino group.

Methyl 3-(4-bromo-2-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 3-(4-bromo-2-methylphenyl)propanoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various research and industrial applications.

Actividad Biológica

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, with a methyl ester and an amino group, along with a phenyl ring substituted with bromine and fluorine atoms. These substitutions can influence both the chemical reactivity and biological activity of the compound.

| Property | Description |

|---|---|

| CAS Number | 1896795-14-4 |

| Molecular Formula | CHBrFNO |

| Molecular Weight | 262.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and organic solvents |

Synthesis

The synthesis of this compound typically involves:

- Fluorination : Introduction of the fluorine atom onto the phenyl ring.

- Esterification : Formation of the methyl ester group.

- Hydrochloride Formation : Conversion to hydrochloride salt for enhanced stability.

These steps are crucial for obtaining a compound with desired purity and yield suitable for biological testing.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of bromine and fluorine enhances its binding affinity to proteins or enzymes, modulating their activity. These interactions can lead to various pharmacological effects, including enzyme inhibition and modulation of protein-ligand interactions .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi .

- Anticancer Potential : The compound's structural analogs have been evaluated for anticancer activity against various cancer cell lines, demonstrating potential cytotoxic effects. For instance, related compounds have shown significant inhibition of cell viability in Caco-2 human colon cancer cells .

Case Studies

- Antibacterial Activity : A study indicated that derivatives with similar halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria, suggesting that the presence of bromine and fluorine may contribute to increased lipophilicity, facilitating better cell penetration .

- Cytotoxicity Assessment : In vitro tests on Caco-2 cells revealed that certain structural modifications could enhance cytotoxicity significantly compared to untreated controls, showcasing the potential for therapeutic applications in oncology .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 3-(4-bromo-2-fluorophenyl)propanoate | Lacks amino group | Reduced biological activity |

| Methyl 3-(4-bromo-2-chlorophenyl)propanoate | Chlorine instead of fluorine | Variable antimicrobial effects |

| Methyl 3-(4-bromo-2-methylphenyl)propanoate | Methyl substitution | Lower cytotoxicity compared to parent compound |

The inclusion of both bromine and fluorine in this compound sets it apart from these analogs, enhancing its potential as a versatile compound in medicinal chemistry.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUHBEOMKWJVGY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(C=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.